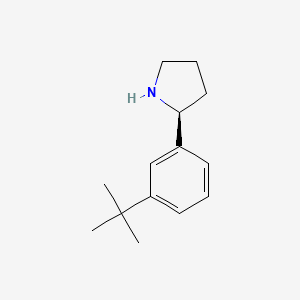

(2S)-2-(3-tert-butylphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3-tert-butylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,3)12-7-4-6-11(10-12)13-8-5-9-15-13/h4,6-7,10,13,15H,5,8-9H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHRPNGNLUOSMW-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=CC(=C1)[C@@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Chiral Pyrrolidines, with Emphasis on 2s 2 3 Tert Butylphenyl Pyrrolidine Derivatives

Asymmetric Catalytic Approaches to Chiral Pyrrolidine (B122466) Ring Systems

The construction of the chiral pyrrolidine framework has been significantly advanced through the use of asymmetric catalysis, which offers efficient access to enantiomerically pure compounds. These methods often rely on the use of chiral ligands complexed to transition metals to control the stereochemical outcome of the reaction.

Transition Metal-Catalyzed Enantioselective Synthesis

Transition metal catalysis provides powerful tools for the enantioselective synthesis of chiral amines and their derivatives. The development of sophisticated chiral ligands has enabled a range of transformations, including asymmetric hydrogenation and cross-coupling reactions, to be performed with high levels of stereocontrol.

The asymmetric hydrogenation of prochiral imines is one of the most direct methods for preparing optically active amines, including chiral pyrrolidines. This approach involves the reduction of a C=N double bond in a cyclic precursor, with the stereoselectivity being induced by a chiral catalyst. Iridium-based catalysts have proven particularly effective for the hydrogenation of cyclic imines.

A plausible synthetic route to (2S)-2-(3-tert-butylphenyl)pyrrolidine via this method would involve the preparation of the corresponding cyclic imine precursor, 5-(3-tert-butylphenyl)-3,4-dihydro-2H-pyrrole. This intermediate can then be subjected to asymmetric hydrogenation using a chiral iridium catalyst to furnish the desired (S)-enantiomer.

The success of asymmetric hydrogenation is heavily reliant on the design of the chiral ligand. A variety of phosphine-based ligands have been developed for this purpose. For the hydrogenation of cyclic imines, iridium catalysts bearing chiral spiro phosphine-oxazoline ligands have demonstrated high efficiency and enantioselectivity. The structure of the ligand is crucial in creating a chiral environment around the metal center, which dictates the facial selectivity of hydride delivery to the imine substrate.

Another important class of ligands for the asymmetric hydrogenation of unsaturated nitrogen-containing heterocycles are those based on a bicyclo[3.3.0]octadiene scaffold. organic-chemistry.org These ligands, when complexed with rhodium, have also shown high efficacy. The choice of ligand is often substrate-dependent, and screening of different ligand families is typically necessary to achieve optimal results for a specific transformation.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation

| Ligand Type | Metal | Typical Substrates |

|---|---|---|

| Spiro Phosphine-Oxazoline | Iridium | Cyclic Imines |

| Bicyclo[3.3.0]octadiene | Rhodium | N-Tosylaldimines |

This table presents examples of ligand classes and their applications in asymmetric catalysis.

Asymmetric hydrogenation is a powerful tool for the synthesis of 2-aryl-substituted pyrrolidines. The methodology has been shown to be applicable to a range of differentially substituted aryl groups. The reaction conditions are typically mild, and the catalysts can be effective at low loadings. High yields and excellent enantiomeric excesses are often achievable. For instance, an iridium-catalyzed hydrogenation approach has been utilized to prepare various 2-aryl-substituted pyrrolidines with good yield and high enantiomeric excess.

However, the synthesis of the requisite cyclic imine precursor can sometimes be challenging. Furthermore, the coordinating ability of substituents on the aryl ring can sometimes interfere with the catalyst, potentially reducing its activity and selectivity. For example, in the hydrogenation of pyridyl-containing cyclic imines, it was found that substitution at the ortho-position of the pyridine (B92270) ring was necessary to reduce its coordination to the iridium center, thereby enabling successful hydrogenation with high enantioselectivity. While the 3-tert-butylphenyl group is not expected to be strongly coordinating, steric hindrance from the bulky tert-butyl group could potentially influence the efficiency of the catalytic process.

Asymmetric cross-coupling reactions represent another powerful strategy for the enantioselective synthesis of chiral pyrrolidines. These methods involve the formation of a key C-C or C-N bond in an asymmetric fashion, often as the final step in the synthesis.

A notable example is the palladium-catalyzed enantioselective α-arylation of N-Boc-pyrrolidine. This reaction allows for the direct introduction of an aryl group at the 2-position of the pyrrolidine ring with high enantioselectivity. This strategy is highly modular, enabling the synthesis of a variety of 2-arylpyrrolidines. acs.org The application of this method to the synthesis of this compound would involve the coupling of N-Boc-pyrrolidine with a suitable 3-tert-butylphenyl halide or pseudohalide in the presence of a palladium catalyst and a chiral ligand.

The enantioselective construction of α-tertiary amines, where the nitrogen-bearing carbon is a stereocenter, is a key challenge in organic synthesis. The α-arylation of N-Boc-pyrrolidine is a prime example of a method that achieves this. The reaction proceeds via the enantioselective deprotonation of the α-proton of N-Boc-pyrrolidine, typically mediated by a chiral base or a combination of an achiral base and a chiral ligand, followed by cross-coupling with an aryl halide.

The development of chiral ligands that can effectively control the stereochemistry of this process is crucial. Chiral phosphoramidite (B1245037) ligands have been successfully employed in this context. acs.org The reaction below illustrates the general concept applied to the synthesis of a generic 2-aryl-pyrrolidine.

Table 2: Data on Enantioselective α-Arylation of N-Boc-Pyrrolidine

| Aryl Halide | Chiral Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| Aryl-Br | Phosphoramidite A | 85 | 95 |

| Aryl-I | Phosphoramidite B | 82 | 92 |

This table presents hypothetical data based on typical results reported for the enantioselective α-arylation of N-Boc-pyrrolidine with various arylating agents and chiral ligands, as specific data for the 3-tert-butylphenyl substrate was not available in the searched literature. acs.org

This methodology offers a direct and flexible route to compounds such as this compound, complementing the asymmetric hydrogenation approach. The choice of synthetic strategy would depend on factors such as the availability of starting materials and the desired scale of the synthesis.

Ring-Closing Metathesis Reactions for Pyrrolidine Scaffolds

Ring-closing metathesis (RCM) has become a powerful strategy for the formation of cyclic structures, including the pyrrolidine nucleus. This reaction typically employs ruthenium catalysts to facilitate the intramolecular cyclization of an acyclic diene or enyne precursor. The formation of a stable cyclic product and a volatile byproduct, such as ethylene (B1197577) or acetylene, provides the thermodynamic driving force for the reaction.

Ruthenium-Catalyzed Enyne Metathesis in Chiral Pyrrolidine Synthesis

A particularly effective variant of RCM for the synthesis of chiral pyrrolidines is the ruthenium-catalyzed enyne metathesis. nih.govacs.org This intramolecular process involves the cyclization of a molecule containing both an alkene and an alkyne moiety to generate a 1,3-diene within the newly formed pyrrolidine ring. The stereochemical outcome of the reaction can be directed by utilizing a chiral starting material or a chiral catalyst.

The catalytic cycle is initiated by the formation of a ruthenium carbene, which then undergoes a [2+2] cycloaddition with the alkyne to form a ruthenacyclobutene intermediate. A subsequent retro [2+2] cycloaddition regenerates a new ruthenium carbene and releases the cyclic diene product. The choice of catalyst, such as the well-known Grubbs' or Hoveyda-Grubbs' catalysts, is critical for achieving high efficiency and selectivity. acs.org These catalysts are valued for their tolerance of a wide range of functional groups.

To synthesize derivatives of this compound via this method, a suitable acyclic enyne precursor bearing the chiral (S)-2-(3-tert-butylphenyl) group is required. The nitrogen atom is strategically placed within the chain connecting the double and triple bonds. The subsequent ruthenium-catalyzed RCM reaction affords a chiral 2,5-dihydropyrrolidine, which can then be hydrogenated to yield the corresponding saturated pyrrolidine derivative. researchgate.net

Organocatalytic Methodologies for Chiral Pyrrolidine Construction

Organocatalysis, which utilizes small organic molecules as catalysts, has revolutionized asymmetric synthesis. These methods offer several advantages for the construction of chiral pyrrolidines, including mild reaction conditions, high enantioselectivities, and the avoidance of potentially toxic and costly metal catalysts. nih.gov

Cycloaddition Reactions of Azomethine Ylides in Pyrrolidine Synthesis

The [3+2] cycloaddition reaction between azomethine ylides and various dipolarophiles is a highly efficient and direct route to pyrrolidine derivatives. acs.orgacs.orgnih.gov Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the condensation of α-amino acids or their esters with aldehydes or ketones. benthamdirect.com

The [3+2] cycloaddition of an azomethine ylide with an alkene results in the formation of a pyrrolidine ring, often with the simultaneous creation of multiple stereocenters. nih.govacs.org The stereoselectivity of this reaction is a key feature and can be controlled by the inherent chirality of the starting α-amino acid, as well as the choice of catalyst and reaction conditions. rsc.org The concerted nature of the cycloaddition allows for the predictable transfer of stereochemical information.

Proline and its derivatives have proven to be exceptionally effective organocatalysts in a wide range of asymmetric transformations, including the synthesis of chiral pyrrolidines. rsc.orgresearchgate.netmdpi.comcore.ac.ukchemscene.com In the context of [3+2] cycloadditions, proline can facilitate the reaction by forming an iminium ion with an aldehyde, which then reacts with an α-amino ester to generate the azomethine ylide in a catalytic cycle. benthamdirect.com The chiral environment provided by the proline catalyst directs the approach of the dipolarophile, leading to high levels of enantioselectivity. nih.gov Modifications to the proline structure, such as the introduction of bulky substituents or alternative acidic groups like tetrazoles or phosphonic acids, have been explored to further enhance catalytic activity and selectivity. nih.gov

Michael Addition Reactions Catalyzed by Pyrrolidine-Derived Organocatalysts

Asymmetric Michael addition reactions, catalyzed by chiral pyrrolidine derivatives, provide a powerful method for the enantioselective formation of carbon-carbon bonds. researchgate.netmdpi.comresearchgate.net These reactions are instrumental in creating key stereocenters in acyclic precursors that can subsequently be cyclized to form chiral pyrrolidines. nih.govnih.gov

The catalytic mechanism typically involves the formation of a nucleophilic enamine intermediate from the reaction of a carbonyl compound (donor) with the chiral pyrrolidine-based catalyst. This enamine then adds to a Michael acceptor, such as a nitroalkene, in a highly stereocontrolled fashion. Hydrolysis of the resulting iminium ion furnishes the product and regenerates the catalyst. The chirality of the pyrrolidine catalyst is crucial in directing the stereochemical outcome of the addition. mdpi.com For the synthesis of a molecule like this compound, a retrosynthetic strategy could involve an organocatalytic Michael addition to establish the stereocenter bearing the 3-tert-butylphenyl group in a precursor molecule, which would then undergo cyclization to form the target pyrrolidine ring.

| Synthetic Strategy | Catalyst Type | Key Intermediates | Advantages |

| Ruthenium-Catalyzed Enyne Metathesis | Ruthenium Carbene (e.g., Grubbs', Hoveyda-Grubbs') | Acyclic enyne precursor, Ruthenacyclobutene | Atom economical, functional group tolerance, direct formation of a diene-containing ring. acs.org |

| [3+2] Cycloaddition | Organocatalyst (e.g., Proline and its derivatives) | Azomethine ylide, Iminium ion | High stereoselectivity, mild conditions, metal-free. nih.govacs.orgrsc.org |

| Michael Addition | Pyrrolidine-derived organocatalyst | Enamine, Iminium ion | Excellent for creating stereocenters in acyclic precursors, high enantioselectivity. mdpi.comresearchgate.netnih.gov |

Enantioselective Michael Addition of Aldehydes to Nitroolefins

The enantioselective Michael addition of aldehydes to nitroolefins is a valuable carbon-carbon bond-forming reaction that generates synthetically useful γ-nitro aldehydes. Organocatalysts derived from chiral pyrrolidines have proven highly effective in promoting this transformation with high levels of stereocontrol. nih.gov

One notable approach pairs a chiral pyrrolidine catalyst with an acidic co-catalyst to facilitate the Michael addition of aldehydes to nitroethylene (B32686), yielding precursors to valuable γ2-amino acids. nih.gov For instance, the use of (S)-diphenylprolinol silyl (B83357) ether in combination with 3-nitrobenzoic acid has been shown to be an effective catalyst system. nih.gov While direct examples employing this compound in this specific reaction were not found in the provided search results, the principles of using bulky substituted pyrrolidine catalysts are well-established. The steric hindrance provided by the tert-butylphenyl group would be expected to influence the facial selectivity of the enamine attack on the nitroolefin, leading to high enantioselectivity.

Table 1: Organocatalyzed Michael Addition of Aldehydes to Nitroethylene

| Entry | Aldehyde (R) | Yield (%) | ee (%) |

| 1 | n-Pentanal | 96 | >95 |

| 2 | Cyclohexanecarboxaldehyde | 94 | 96 |

| 3 | Isovaleraldehyde | 95 | 95 |

This table illustrates the high efficiency and enantioselectivity achieved in the organocatalytic Michael addition of various aldehydes to nitroethylene using a chiral pyrrolidine catalyst system. Data adapted from a study on the efficient access to γ2-amino acids. nih.gov

Asymmetric Michael Addition of Pyrroles to Enones

The asymmetric Michael addition of pyrroles to enones represents another important application of chiral pyrrolidine catalysts. This reaction allows for the construction of chiral pyrrole-containing compounds, which are valuable building blocks in medicinal chemistry and materials science. While the search results did not provide a direct example of this compound catalyzing this specific reaction, the general strategy of using chiral secondary amines to activate the enone via enamine formation is a well-established principle in organocatalysis. The steric and electronic properties of the pyrrolidine catalyst are crucial for achieving high enantioselectivity.

Other Aminocatalysis Approaches Utilizing Pyrrolidine Derivatives

The versatility of pyrrolidine derivatives in aminocatalysis extends beyond Michael additions. beilstein-journals.org These catalysts are capable of promoting a wide range of asymmetric transformations. mdpi.com

Enamine Catalysis for Asymmetric Transformations

Enamine catalysis is a cornerstone of organocatalysis, wherein a chiral secondary amine, such as a this compound derivative, reacts with a carbonyl compound to form a nucleophilic enamine intermediate. capes.gov.br This enamine then reacts enantioselectively with an electrophile. This strategy has been successfully applied to a variety of asymmetric transformations, including aldol (B89426) reactions, α-functionalizations, and cycloadditions. The bulky 3-tert-butylphenyl substituent plays a critical role in creating a well-defined chiral environment, effectively shielding one face of the enamine and directing the approach of the electrophile.

Merged Catalysis Strategies Involving Organocatalysis and Metal Catalysis

The combination of organocatalysis and metal catalysis in a single reaction vessel, known as merged catalysis, has emerged as a powerful strategy for achieving novel and efficient enantioselective transformations that are not possible with either catalytic system alone. rsc.org

Dual Gold and Organocatalysis in Annulated Pyrrole (B145914) Synthesis

A prime example of merged catalysis is the dual gold and organocatalysis approach for the asymmetric synthesis of annulated pyrroles. nih.gov In this methodology, a gold(I) catalyst activates an alkyne, while a chiral primary amine organocatalyst, often derived from cinchona alkaloids, activates a pyrrole substrate. This dual activation strategy enables the selective C-H functionalization of the pyrrole and subsequent annulation to form complex, seven-membered-ring-annulated pyrrole derivatives with excellent yields and enantioselectivities. nih.gov While this specific example does not use a this compound derivative, it highlights the potential of combining pyrrolidine-based organocatalysis with transition metal catalysis to access unique chemical space. The development of dual catalytic systems incorporating chiral pyrrolidines like this compound is an active area of research.

Table 2: Dual Gold and Organocatalysis for Annulated Pyrrole Synthesis

| Entry | Substrate | Yield (%) | ee (%) |

| 1 | N-Tosyl-2-(4-pentynyl)pyrrole | 95 | 94 |

| 2 | N-Tosyl-2-(5-hexynyl)pyrrole | 92 | 92 |

| 3 | N-Boc-2-(4-pentynyl)pyrrole | 88 | 90 |

This table showcases the effectiveness of a dual gold and primary amine organocatalyst system in the synthesis of various annulated pyrrole derivatives, achieving high yields and enantioselectivities. nih.gov

Chiral Auxiliary-Directed Asymmetric Synthesis of Pyrrolidine Frameworks

In addition to their role as catalysts, chiral pyrrolidines can be synthesized using chiral auxiliary-directed methods. researchgate.net This approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. researchgate.netrsc.org

A common strategy for the asymmetric synthesis of 2-substituted pyrrolidines involves the use of chiral sulfinamides as auxiliaries. researchgate.net For example, enantiopure tert-butanesulfinamide can be condensed with a suitable ketone or aldehyde to form a sulfinylimine. The subsequent addition of a nucleophile to the imine is directed by the chiral sulfinyl group, leading to the formation of a chiral amine with high diastereoselectivity. This intermediate can then be cyclized to afford the desired chiral pyrrolidine derivative. researchgate.net While a direct application to the synthesis of this compound was not found, this methodology offers a versatile and reliable route to a wide range of chiral pyrrolidines.

Another powerful strategy involves the asymmetric allylic alkylation of a benzyloxy imide to establish a stereogenic quaternary center. nih.gov This can be followed by reduction to a chiral hydroxamic acid, which then undergoes a stereospecific ring contraction to yield a carbamate-protected 2,2-disubstituted pyrrolidine. nih.gov This sequence provides access to novel pyrrolidine structures that could be valuable in pharmaceutical development. nih.gov

Application of Chiral Sultams in Stereoselective 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a powerful method for constructing the pyrrolidine ring. rsc.org To control the stereochemistry of this reaction, chiral auxiliaries are frequently employed. Chiral sultams, such as Oppolzer's sultam, serve as effective controllers of facial selectivity in these cycloadditions.

The strategy involves attaching the chiral sultam to the dipolarophile, typically an α,β-unsaturated carbonyl compound. The bulky and conformationally rigid sultam effectively shields one face of the double bond, directing the incoming azomethine ylide to the opposite face. This results in a highly diastereoselective cycloaddition. Subsequent removal of the chiral auxiliary under mild conditions yields the enantiomerically enriched pyrrolidine core. This approach has been successfully applied to the synthesis of various chiral pyrrolidines, including those with sulfonyl fluoride (B91410) moieties. researchgate.net The predictability and high levels of stereochemical induction make chiral sultam-mediated cycloadditions a reliable tool in asymmetric synthesis. researchgate.net

Diastereoselective Control in Pyrrolidine Moiety Construction

Achieving high diastereoselectivity is crucial when constructing pyrrolidine rings with multiple stereocenters. Control over the relative stereochemistry of substituents is often achieved by influencing the transition state of the ring-forming reaction. One notable method is the 1,3-dipolar cycloaddition of azomethine ylides, where the geometry of the ylide and the nature of the dipolarophile dictate the stereochemical outcome of the resulting pyrrolidine. rsc.org The reaction can be designed to favor either endo or exo transition states, leading to different diastereomers. Metal catalysts and Lewis acids can coordinate to the reactants, locking them into a specific conformation and thereby enhancing diastereoselectivity. rsc.orgmetu.edu.tr

For instance, in metal-catalyzed cycloadditions, the choice of metal and ligand can tune the stereochemical outcome, providing access to a variety of stereoisomers from the same starting materials. rsc.org This versatility is a key advantage in building libraries of stereochemically diverse pyrrolidine derivatives for medicinal chemistry applications.

Diastereoselective Synthesis of Substituted Pyrrolidines

The diastereoselective synthesis of substituted pyrrolidines is a cornerstone of modern heterocyclic chemistry, enabling access to complex molecules with precisely defined three-dimensional structures. nih.govnih.gov A variety of methodologies have been developed to this end, ranging from multicomponent reactions to intramolecular cyclizations. nih.govorganic-chemistry.org

A three-component reaction catalyzed by Ytterbium triflate (Yb(OTf)₃) allows for the synthesis of pyrrolidines from aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.orgacs.org This method proceeds via the in situ formation of an aldimine, which then reacts with the cyclopropanediester to furnish highly substituted pyrrolidines. organic-chemistry.orgacs.org Similarly, asymmetric multicomponent reactions using TiCl₄ as a Lewis acid can construct up to three stereogenic centers in a single operation, affording functionalized pyrrolidines with high diastereoselectivity. nih.gov

Intramolecular cyclization strategies also offer excellent control. Copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-disubstituted pyrrolidines with a predominant cis stereochemistry. nih.gov Another powerful technique involves the use of an η4-dienetricarbonyliron complex as a stereodirecting element in a cascade double reductive amination, which yields 2-dienyl-substituted pyrrolidines with excellent diastereoselectivity. acs.org

Control of Relative Stereochemistry during Pyrrolidine Ring Formation

The precise control of relative stereochemistry during the formation of the pyrrolidine ring is a key challenge that chemists address by manipulating reaction intermediates and transition states. The selection of catalysts, substrates, and reaction conditions plays a pivotal role in determining the final stereochemical arrangement of the substituents.

In the Yb(OTf)₃-catalyzed three-component reaction, the major diastereomer formed possesses a cis relationship between the substituents at the C2 and C5 positions, with diastereomeric ratios often exceeding 10:1. acs.org This selectivity is rationalized by a transition state model where a destabilizing interaction is minimized, favoring the pathway that leads to the cis product. acs.org

Copper-promoted aminooxygenation reactions demonstrate how substrate structure can dictate stereochemical outcomes. While α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of cis-2,5-disubstituted pyrrolidines (dr >20:1), γ-substituted substrates lead to trans-2,3-disubstituted pyrrolidines, albeit with more moderate selectivity (ca. 3:1). nih.gov This highlights the principle of substrate control in directing diastereoselectivity.

Catalyst control is elegantly demonstrated in methods using organometallic complexes. An η4-dienetricarbonyliron complex, for example, controls the facial selectivity of hydride attack during a reductive amination cascade, ensuring the reaction proceeds through a single iminium ion conformation to deliver only one diastereomer of the product. acs.org This level of control is essential for the synthesis of complex targets where multiple stereocenters must be set with precision.

| Method | Catalyst/Reagent | Key Feature | Typical Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Yb(OTf)₃ | Forms 2,5-disubstituted pyrrolidines | >10:1 (cis) | acs.org |

| Intramolecular Aminooxygenation | Copper(II) Salts | α-substituted alkenes give 2,5-cis products | >20:1 (cis) | nih.gov |

| Cascade Reductive Amination | η4-Dienetricarbonyliron Complex | Stereodirecting metal complex | Excellent (single diastereomer observed) | acs.org |

| Asymmetric Multicomponent Reaction | TiCl₄ | Forms up to three stereocenters | High (single diastereomer observed) | nih.gov |

Synthetic Routes Utilizing Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds provided by nature, such as amino acids, terpenes, and carbohydrates. thieme-connect.com Syntheses starting from these building blocks offer a reliable and efficient pathway to complex chiral molecules, as the initial stereocenters are already established. The pyrrolidine scaffold is particularly amenable to this approach, with many synthetic routes starting from readily available chiral precursors. nih.gov

This strategy is widely used for the synthesis of pyrrolidine-containing drugs, as it often ensures the production of optically pure compounds with good yields. nih.gov The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, bypassing the need for chiral resolution or asymmetric catalysis in many cases.

Derivation from Natural Amino Acids and Other Chiral Building Blocks

L-proline and its derivatives, such as 4-hydroxyproline, are arguably the most common chiral pool precursors for pyrrolidine synthesis. nih.govmdpi.com Their rigid cyclic structure and pre-existing stereocenter make them ideal starting points. For example, (S)-prolinol, obtained via the reduction of proline, is a key starting material for numerous drugs. nih.govmdpi.com

Beyond proline, other natural amino acids can be used to construct the pyrrolidine ring. Strategies include the intramolecular 1,3-dipolar cycloaddition of homochiral nitrones derived from amino acids to form functionalized pyrrolidines stereoselectively. capes.gov.br Furthermore, non-amino acid precursors like (+)-α-pinene, a natural terpene, have been used to synthesize enantiopure pyrrolidine derivatives containing a β-amino acid moiety. thieme-connect.com This demonstrates the breadth of the chiral pool available for the stereoselective synthesis of these important heterocycles. Recently, biocatalytic approaches have emerged that can couple enzymatic aminations with a tryptophan synthase to generate noncanonical amino acids, showcasing the power of integrating natural building blocks with biocatalysis. acs.org

Emerging Techniques in Chiral Pyrrolidine Synthesis

The field of pyrrolidine synthesis is continually evolving, with new and innovative methods being developed to improve efficiency, selectivity, and substrate scope. These emerging techniques often leverage novel catalytic systems or reaction concepts.

One such technique is the ring-closing enyne metathesis , which allows for the direct preparation of chiral pyrrolidine derivatives from substrates containing a basic or nucleophilic nitrogen atom under mild conditions. acs.org This method avoids the need for protecting groups on the nitrogen, streamlining the synthetic sequence.

Biocatalysis represents a significant frontier in chiral synthesis. acs.org Researchers have engineered cytochrome P411 enzymes to catalyze the abiological intramolecular C(sp³)–H amination of organic azides. This groundbreaking work has yielded enzyme variants capable of constructing chiral pyrrolidines and indolines with high enantioselectivity and catalytic efficiency, representing a "new-to-nature" enzymatic reaction. acs.org

Continuous Flow Processes for Scalable Chiral Amine Production

The transition from batch to continuous flow manufacturing represents a significant advancement in the scalable production of chiral amines, including pyrrolidine derivatives. Continuous flow processes offer numerous advantages over traditional batch methods, such as enhanced heat and mass transfer, improved safety profiles for hazardous reactions, greater reproducibility, and the potential for straightforward automation and scale-up. rsc.orgnih.govnih.gov These benefits are particularly impactful in the synthesis of enantiomerically pure compounds like this compound, where precise control over reaction parameters is crucial for achieving high stereoselectivity.

The development of continuous flow protocols for chiral pyrrolidines has been an active area of research, leading to the establishment of rapid and efficient synthetic methods. rsc.org For instance, a highly diastereoselective continuous flow protocol has been developed for the creation of α-chiral pyrrolidine libraries. This method allows for the synthesis of various functionalized pyrrolidines in high yields (up to 87%) with excellent diastereocontrol in residence times as short as 150 seconds. rsc.org The scalability of such a process was demonstrated by the gram-scale synthesis of an intermediate for a κ-opioid receptor antagonist, achieving a throughput of 7.45 g/h in a self-designed microfluidic reactor. rsc.org

Several key asymmetric strategies have been successfully implemented in continuous flow systems for the production of chiral amines and their precursors. These include catalytic asymmetric hydrogenation, biocatalytic transformations, and dynamic kinetic resolutions.

Catalytic Asymmetric Hydrogenation in Flow:

Asymmetric hydrogenation of prochiral precursors, such as substituted pyrroles, is a powerful method for generating chiral pyrrolidines. While specific continuous flow examples for 2-(3-tert-butylphenyl)pyrrole are not abundant in the literature, the principles have been demonstrated for related structures. For example, the catalytic asymmetric hydrogenation of N-Boc-protected 2,3,5-trisubstituted pyrroles using a Ruthenium-PhTRAP catalyst has been shown to produce the corresponding pyrrolidines with high enantioselectivity (93-99.7% ee). nih.gov

The adaptation of such hydrogenations to continuous flow often involves the use of immobilized catalysts in packed-bed reactors. This setup allows for easy separation of the catalyst from the product stream, catalyst recycling, and continuous operation. beilstein-journals.orgnih.gov For example, a falling film microreactor was used to screen various chiral phosphine (B1218219) ligands for the rhodium-catalyzed asymmetric hydrogenation of methyl acetamidocinnamate, demonstrating the potential for rapid optimization of reaction conditions in a flow setup. nih.gov

Biocatalytic Continuous Flow Synthesis:

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. mdpi.com Enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly valuable. Transaminases can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine with excellent enantioselectivity. researchgate.netrsc.org

The implementation of biocatalytic processes in continuous flow reactors, often using immobilized enzymes, has been shown to overcome limitations of batch processes, such as product inhibition and difficult work-ups. mdpi.com For the synthesis of pyrrolidine derivatives, a biocatalytic approach could involve the asymmetric reduction of a suitable cyclic imine precursor. The enantioselective reduction of 2-substituted cyclic imines to the corresponding pyrrolidines using IREDs has been reported, with full conversions achieved in glycerol/phosphate buffer mixtures. researchgate.net While a specific flow process for this compound is not detailed, the general applicability of IREDs in continuous flow for producing other chiral amines suggests this is a viable strategy.

Dynamic Kinetic Resolution in Continuous Flow:

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical 100% conversion of a racemic mixture into a single enantiomer. wikipedia.org This is achieved by coupling a rapid racemization of the starting material with an enantioselective reaction. DKR processes are well-suited for continuous flow operation.

For the synthesis of 2-arylpyrrolidines, a DKR could be envisioned starting from a racemic mixture of 2-(3-tert-butylphenyl)pyrrolidine. The process would involve a racemization catalyst and a resolving agent, often an enzyme, in a continuous flow reactor. While a specific DKR for this compound is not published, the dynamic resolution of 2-lithiopyrrolidines in the presence of a chiral ligand has been studied in batch, providing a foundation for potential flow applications. nih.gov

The following tables summarize research findings for the continuous flow synthesis of chiral pyrrolidines and related amines, illustrating the potential of these methods for the scalable production of compounds like this compound.

Table 1: Continuous Flow Diastereoselective Synthesis of α-Chiral Pyrrolidines Data sourced from a study on the construction of an α-chiral pyrrolidine library. rsc.org

| Substrate | Product Yield (%) | Diastereomeric Ratio (dr) | Residence Time (s) | Throughput (g/h) |

| N-Sulfinyl Imine 1 | 85 | >95:5 | 150 | Not Reported |

| N-Sulfinyl Imine 2 | 87 | >95:5 | 150 | Not Reported |

| Aticaprant Intermediate | Gram-scale | >95:5 | Not Reported | 7.45 |

Table 2: Performance of Immobilized Catalysts in Continuous Flow Asymmetric Synthesis This table presents representative data from various studies on continuous flow asymmetric reactions applicable to chiral amine synthesis. beilstein-journals.orgnih.gov

| Reaction | Catalyst System | Reactor Type | Conversion (%) | Enantiomeric Excess (ee %) |

| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / Chiral Phosphine | Falling Film Microreactor | >99 | Up to 99 |

| Transfer Hydrogenation | Immobilized Ru(II) complex | Packed-Bed Reactor | 95 | 90 |

| Diethylzinc Addition | Merrifield Resin-supported Amino Alcohol | Packed-Bed Reactor | 98 | 93 |

Mechanistic Investigations and Theoretical Studies in Pyrrolidine Synthesis and Catalysis

Elucidation of Reaction Mechanisms in Asymmetric Pyrrolidine (B122466) Synthesis

The asymmetric synthesis of pyrrolidine scaffolds can be achieved through various strategies, including organocatalytic and metal-catalyzed pathways. Elucidating the precise mechanisms of these reactions is key to improving their efficiency and selectivity. Methodologies such as intramolecular C–H amination, cycloaddition reactions, and the dehydrogenation of pyrrolidine precursors are common routes whose mechanisms have been probed using experimental and computational techniques. nih.govnih.govorganic-chemistry.org

For instance, copper-catalyzed intramolecular C–H amination to form pyrrolidines has been studied, revealing a potential Cu(I)/Cu(II) catalytic cycle. nih.gov Similarly, iridium-catalyzed processes can generate azomethine ylides as key reactive intermediates for [3+2] dipolar cycloaddition reactions to construct the pyrrolidine ring. acs.org While these studies provide a general framework, specific investigations into the synthesis of 2-arylpyrrolidines like (2S)-2-(3-tert-butylphenyl)pyrrolidine build upon this foundational knowledge.

The stereochemical outcome of an asymmetric reaction is determined at the transition state (TS) of the rate- and stereo-determining step. Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), is a powerful tool for understanding enantioinduction. nih.goviitb.ac.in In reactions catalyzed by chiral pyrrolidines, the catalyst and substrates form diastereomeric transition state complexes, and the energy difference between these complexes dictates the enantiomeric excess of the product.

In metal-catalyzed reactions involving pyrrolidine-based ligands, the geometry of the metal center and the coordination of the substrate are critical. For example, in gold(I) catalysis with C₂-symmetric 2,5-diarylpyrrolidine ligands, DFT calculations have been used to analyze the chiral binding pocket and identify the key interactions that stabilize the favored transition state, leading to high enantioselectivity in cyclization reactions. nih.gov Although not specific to This compound , these studies show that non-covalent interactions within the transition state assembly are crucial for stereochemical control. nih.govnih.gov

The table below summarizes transition state energy differences (ΔΔG‡) calculated for a model organocatalytic reaction, illustrating how subtle changes in catalyst structure can impact enantioselectivity.

| Catalyst Moiety | Reaction Type | ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Ratio |

| Proline | Aldol (B89426) Addition | 1.5 - 2.5 | 90:10 - 98:2 |

| Diarylprolinol Silyl (B83357) Ether | Michael Addition | 2.0 - 3.0 | 96:4 - 99:1 |

| Squaramide-Pyrrolidine | Anion-Binding | >3.0 | >99:1 |

| This table presents generalized data from organocatalysis literature to illustrate the concept of transition state energy differences and their correlation with enantioselectivity. Specific values are reaction-dependent. |

Identifying and characterizing reactive intermediates is essential for a complete mechanistic picture. In many pyrrolidine-catalyzed reactions, transient species such as enamines, iminium ions, or azomethine ylides are formed. acs.orgmdpi.com For example, in organocatalysis, the secondary amine of the pyrrolidine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate.

Mechanistic studies on the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines have successfully identified key intermediates through experimental and computational means. nih.gov In this system, an initial borane-mediated hydride abstraction leads to an iminium borohydride (B1222165) intermediate. This species is then deprotonated to form a dihydropyrrole, which is a crucial step in the catalytic cycle. nih.gov The characterization of such intermediates, often through NMR spectroscopy and mass spectrometry, provides direct evidence for the proposed reaction pathway.

In the context of synthesizing substituted pyrrolidines via [3+2] cycloadditions, azomethine ylides are common reactive intermediates. acs.orgacs.org These 1,3-dipoles, often generated in situ, react with dipolarophiles to construct the five-membered ring with a high degree of stereocontrol. acs.org

Role of Catalyst Structure and Stereochemistry in Enantioselective Transformations

The structure of the chiral catalyst, particularly its stereochemistry and substitution pattern, is the primary determinant of enantioselectivity. For This compound , both the stereocenter at the C-2 position and the bulky tert-butylphenyl substituent play defining roles.

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as envelope (Cγ-exo and Cγ-endo) or twisted forms. nih.govnih.gov The conformational preference of the ring is heavily influenced by its substituents and can significantly impact the orientation of the catalytic groups and, consequently, the selectivity of the reaction. nih.gov

Substituents at the C-2 and C-4 positions are known to control the ring's pucker through stereoelectronic and steric effects. nih.govnih.gov For instance, in proline derivatives, an electron-withdrawing group at C-4 can favor a Cγ-exo pucker, which projects the C-2 substituent into a pseudo-axial position. While specific conformational analysis of This compound is not widely reported, the large steric demand of the 3-tert-butylphenyl group at the C-2 position would be expected to strongly influence the conformational equilibrium of the ring. This preferred conformation would, in turn, create a well-defined chiral pocket that directs the approach of the substrate.

| Proline Derivative | Dominant Pucker | Context | Consequence |

| cis-Proline Residues | DOWN Pucker | In proteins | 89% preference observed nih.gov |

| trans-Proline in α-helix | UP Pucker | In proteins | 79% preference observed nih.gov |

| trans-4-Fluoroproline | Cγ-exo | Small molecule | Inductive effect of fluorine nih.gov |

| cis-4-Fluoroproline | Cγ-endo | Small molecule | Inductive effect of fluorine nih.gov |

Enantioselectivity arises from the differential stabilization of diastereomeric transition states through a network of non-covalent interactions (NCIs) between the catalyst and the substrate. nih.govnih.govrsc.org These interactions, though individually weak, collectively create a highly organized chiral environment. Key interactions include:

Hydrogen Bonding: The pyrrolidine N-H group can act as a hydrogen bond donor to activate the substrate. In more functionalized pyrrolidine catalysts, other groups like amides or ureas are explicitly added to provide additional hydrogen bonding sites. nih.gov

Steric Repulsion: The bulky tert-butylphenyl group of This compound provides a significant steric shield. In the transition state, one face of the reactive intermediate (e.g., an enamine) is effectively blocked, forcing the substrate to approach from the less hindered face, thereby ensuring high enantioselectivity. rsc.org

π-Interactions: The phenyl ring of the catalyst can engage in π-π stacking, CH-π, or anion-π interactions with the substrate. nih.govnih.gov These interactions are crucial for positioning the substrate correctly within the catalyst's chiral pocket. DFT and NCI plot analyses are instrumental in visualizing and quantifying these weak but decisive interactions. nih.gov

Studies on various 2-arylpyrrolidine catalysts have shown that the nature of the aryl group is critical. Data-driven statistical models have revealed that steric parameters of the aryl substituent are strongly correlated with enantioselectivity, highlighting the importance of a well-defined and rigid chiral pocket. nih.gov

Computational Chemistry Approaches to Reaction Pathways and Intermediate Conformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving pyrrolidine catalysts. nih.govnih.govacs.org These theoretical studies provide detailed, atomistic-level insights that are often difficult to obtain through experiments alone.

DFT calculations are widely used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and the prediction of reaction kinetics. nih.govnih.gov

Analyze Transition State Geometries: The precise three-dimensional structure of diastereomeric transition states can be optimized, revealing the key non-covalent interactions responsible for stereoinduction. nih.govacs.org

Predict Conformational Preferences: The relative energies of different pyrrolidine ring puckers and catalyst conformations can be calculated, helping to understand how the catalyst's structure influences its reactivity and selectivity. nih.gov

Validate Experimental Observations: Computational results can corroborate or challenge mechanistic hypotheses derived from experimental data, leading to a more robust and complete understanding of the catalytic system. For example, DFT was used to elucidate the origin of regio- and diastereoselectivity in an iridium-catalyzed cycloaddition for pyrrolidine synthesis, revealing a delicate balance between steric strain and stabilizing interaction energies in the transition states. acs.org

By applying these computational methods to This compound , one could model its interaction with various substrates, analyze the transition states for different reaction outcomes, and gain a predictive understanding of its catalytic behavior.

Density Functional Theory (DFT) Studies on Reaction Energetics and Geometries

Density Functional Theory (DFT) has become a cornerstone of mechanistic studies in organocatalysis, offering a balance between computational cost and accuracy that is well-suited for the molecular sizes of pyrrolidine-based catalysts and their associated transition states. nih.gov These studies are instrumental in mapping the potential energy surfaces of reaction pathways, identifying key intermediates and transition structures, and rationalizing the origins of stereoselectivity.

For reactions catalyzed by diarylprolinol silyl ethers, DFT calculations have been pivotal in understanding the energetics of enamine and iminium ion formation, which are the primary modes of activation. nih.govacs.org The calculations help to quantify the subtle energy differences between competing pathways, which is often a requisite for achieving high stereoselectivity. nih.govacs.org

Research on various substituted diarylprolinol silyl ethers has shown that the electronic nature and steric bulk of the substituents on the aryl rings can significantly influence the stability of intermediates and the energy barriers of transition states. For example, in the conjugate addition of aldehydes to nitro-olefins, the stereochemical outcome is not solely determined by the initial C-C bond-forming transition state but can be influenced by the relative stability of downstream diastereomeric intermediates. nih.govresearchgate.net This highlights a complex interplay of kinetic and thermodynamic factors that can be unraveled by detailed DFT analysis.

Although specific energetic data for the 3-tert-butylphenyl substituent is not provided in the surveyed literature, it is well-established that bulky groups on the catalyst's aryl rings play a crucial role in creating a defined chiral pocket. This steric hindrance effectively shields one face of the reactive intermediate (enamine or iminium ion), directing the approach of the electrophile or nucleophile and thus controlling the stereochemical outcome. nih.gov DFT calculations for related systems allow for the precise modeling of these steric interactions and their impact on transition state geometries.

Table 1: Representative DFT-Calculated Parameters for Organocatalytic Reactions (Hypothetical Data Based on Analogous Systems)

| Parameter | Reaction Step | Value (kcal/mol) | Key Geometric Feature | Bond Length (Å) |

| Activation Energy (ΔG‡) | Enamine Formation | 15.2 | C-N bond formation | 1.52 |

| Activation Energy (ΔG‡) | C-C Bond Formation (re face) | 22.5 | Approach of electrophile | 2.15 |

| Activation Energy (ΔG‡) | C-C Bond Formation (si face) | 19.8 | Approach of electrophile | 2.20 |

| Reaction Energy (ΔG) | Overall Reaction | -12.7 | - | - |

Note: This table is illustrative and presents hypothetical data based on typical values found in DFT studies of related diarylprolinol silyl ether catalysts. The values are intended to represent the type of data generated in such studies.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for studying static structures and transition states, Molecular Dynamics (MD) simulations provide a dynamic picture of the catalyst and its interactions with the surrounding solvent molecules over time. This is particularly important for flexible molecules like pyrrolidine derivatives, which can exist as an ensemble of different conformers. nih.gov

MD simulations are used to explore the conformational landscape of the catalyst and its key intermediates. For diarylprolinol silyl ethers, the orientation of the bulky silyl group and the two aryl rings is critical for defining the shape of the catalytic pocket. nih.gov Theoretical calculations have revealed the conformational behaviors of iminium and enamine species, explaining how the bulkiness of substituents influences enantioselectivity and reactivity. nih.gov For instance, in certain Michael-type reactions, catalysts with bulky silyl groups show enhanced enantioselectivity due to more effective shielding of one diastereotopic face of the iminium ion. nih.gov

Furthermore, MD simulations are invaluable for understanding the role of the solvent. The solvent can influence the stability of charged intermediates and transition states through explicit interactions like hydrogen bonding or through bulk dielectric effects. By including explicit solvent molecules in the simulation box, MD can capture these effects and provide a more realistic model of the reaction environment. This is crucial as experimental results often show a strong solvent dependency.

Table 2: Conformational Analysis from Molecular Dynamics Simulations (Illustrative Data)

| Intermediate | Dominant Conformer | Dihedral Angle (°C-C-N-C) | Population (%) | Solvent |

| Free Catalyst | Twist (T) | 35 | 65 | Toluene (B28343) |

| Enamine | Envelope (E) | -20 | 80 | DMSO |

| Iminium Ion | Twist (T) | 40 | 75 | Chloroform |

Note: This table provides an example of the type of data that can be obtained from MD simulations. The conformer populations and dihedral angles are hypothetical and serve to illustrate the insights gained from such studies on related systems.

Structural Modulations and Their Impact on Reactivity and Selectivity: a Structure Activity Relationship Perspective for 2s 2 3 Tert Butylphenyl Pyrrolidine Derivatives

Influence of Aryl and Alkyl Substituents on Pyrrolidine-Derived Catalysts and Intermediates

The efficacy of pyrrolidine-based catalysts is profoundly dependent on the nature and placement of their substituents. nih.gov Diverse substitution patterns on the pyrrolidine (B122466) ring and its appendages can modulate the catalyst's steric and electronic environment, thereby controlling its interaction with substrates and influencing the stereochemical outcome of reactions. nih.govmdpi.com

Steric and Electronic Effects of the 3-tert-butylphenyl Moiety

The 3-tert-butylphenyl group attached to the C2 position of the pyrrolidine ring is a critical design element that leverages both steric and electronic properties to influence catalytic performance.

Steric Hindrance : The tert-butyl group is a common aliphatic motif used to introduce significant steric bulk and enforce conformational rigidity in molecules. nih.govresearchgate.net Its presence on the phenyl ring creates a sterically demanding environment. In a catalytic context, this bulk can effectively shield one face of the reactive intermediate, such as an enamine or a metal complex, forcing the substrate to approach from the less hindered side. This directed approach is a cornerstone of achieving high enantioselectivity. The steric congestion provided by the tert-butyl group can also enhance the stability of the catalyst framework. nih.gov For instance, pyrrolidine nitroxides with bulky alkyl substituents demonstrate high resistance to bioreduction. nih.gov

Electronic Influence : While the tert-butyl group is primarily considered for its steric profile, it also exerts a modest electronic effect. As an alkyl group, it is weakly electron-donating through induction. When placed at the meta-position (position 3) of the phenyl ring, this electronic effect has a minimal impact on the resonance structures of the aromatic ring, unlike substituents at the ortho or para positions. This placement ensures that the electronic properties of the phenyl ring are not dramatically altered, allowing the steric effects to dominate the control of stereoselectivity. Research on other molecular systems has shown that bulky and electronegative substituents are often associated with strong bioactivity, suggesting that the interplay of size and electronic character is crucial. mdpi.com

Positional Isomerism of Phenyl Substituents on Pyrrolidine Scaffolds

The specific placement of the tert-butyl group at the 3-position (meta) is not arbitrary. The concept of positional isomerism is critical in catalyst design, as altering the substituent's location on the aryl ring can drastically change the catalyst's effectiveness. mdpi.com

Meta-Substitution : As seen in (2S)-2-(3-tert-butylphenyl)pyrrolidine, meta-substitution places the bulky group away from the direct axis of the C-N bond connecting the pyrrolidine and the phenyl ring. This allows the phenyl ring to freely rotate and adopt a conformation that maximizes steric shielding of one quadrant of the space around the catalytic site without causing undue steric clash with the pyrrolidine ring itself. Studies on other classes of compounds, such as aryl-dihydropyrimidines, have shown that substitution at the meta- and para-positions with electronegative groups can enhance biological activity, indicating the importance of substituent placement in filling specific pockets in enzymes or transition states. mdpi.com

Ortho- and Para-Substitution : If the tert-butyl group were moved to the ortho-position (2-position), severe steric hindrance would likely restrict the rotation of the phenyl ring, potentially locking the catalyst in an unfavorable conformation or hindering substrate binding. Conversely, placing the substituent at the para-position (4-position) would position the bulk further from the chiral center, diminishing its ability to effectively influence the stereochemical environment near the reactive site. Research on ketamine esters has demonstrated that the position of substituents on the aromatic ring significantly alters their anesthetic and analgesic properties, underscoring the general principle that positional isomerism is a key determinant of molecular function. mdpi.com

Impact of Bulky Substituents at the C2 Position on Enantioselectivity

The introduction of a bulky substituent at the C2 position of the pyrrolidine ring is a well-established strategy for creating highly effective chiral catalysts and auxiliaries. organic-chemistry.org The (2S)-2-(3-tert-butylphenyl) group is an exemplar of this design principle.

The primary role of the bulky C2 substituent is to create a well-defined chiral pocket or cleft. nih.gov When the pyrrolidine nitrogen forms an enamine with a carbonyl compound, for example, the C2 substituent extends over one face of the newly formed double bond. This steric blockade dictates the trajectory of an incoming electrophile, resulting in high enantioselectivity. mdpi.com

Research into gold(I) catalysts bearing ligands with a 2,5-diarylpyrrolidine structure has shown that the aryl groups play a major role in the chiral folding of substrates through non-covalent interactions, such as T-shaped π-π stacking. nih.gov Replacing these aryl groups with less bulky cyclohexyl groups led to a significant drop in enantioselectivity. nih.gov This highlights the necessity of bulky, sterically defined groups at the C2 (and C5) positions for high stereoinduction. Similarly, strategies for synthesizing C2-symmetrical pyrrolidines often focus on incorporating bulky aromatic rings. nih.gov

The table below summarizes findings from a study on catalyst-tuned hydroalkylation, illustrating how the choice of metal and ligand can selectively functionalize different positions on the pyrrolidine scaffold, emphasizing the importance of precise catalyst structure. organic-chemistry.org

| Catalyst System | Substrate | Product | Position Selectivity | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Co(acac)₂ / BOX Ligand | N-Acyl 3-Pyrroline | C3-Alkylated Pyrrolidine | C3 | Up to 91 | Up to 97 |

| NiBr₂·diglyme / BOX Ligand | N-Acyl 3-Pyrroline | C2-Alkylated Pyrrolidine | C2 | Up to 95 | Up to 96 |

This table demonstrates how different metal catalysts, in conjunction with chiral bisoxazoline (BOX) ligands, can direct alkylation to either the C2 or C3 position of a pyrroline, affording chiral pyrrolidines with high yield and enantioselectivity. organic-chemistry.org

Stereochemical Control and Diastereoselectivity in the Formation of Chiral Pyrrolidines

The synthesis of pyrrolidine derivatives like this compound often relies on reactions that build the heterocyclic ring, such as cycloadditions. Controlling the relative stereochemistry (diastereoselectivity) of the newly formed stereocenters is as crucial as controlling the absolute stereochemistry (enantioselectivity).

Factors Influencing Syn/Anti Diastereoselectivity in Cycloadditions

The [3+2] cycloaddition of an azomethine ylide with an alkene is one of the most powerful methods for constructing substituted pyrrolidines, capable of generating up to four contiguous stereocenters. mappingignorance.orgacs.orgrsc.org The diastereoselectivity of this reaction (i.e., the preference for syn or anti products) is governed by several factors.

Catalyst and Ligand Choice : In catalytic asymmetric 1,3-dipolar cycloadditions, the metal catalyst and its chiral ligand are paramount. For instance, silver(I) and copper(I) salts combined with chiral ligands like BINAP, phosphoramidites, or SEGPHOS derivatives can generate a chiral environment that dictates the facial selectivity of the dipole's approach to the dipolarophile, leading to high endo/exo and syn/anti selectivity. mdpi.com The combination of a (Sa,R,R)-phosphoramidite ligand with silver perchlorate (B79767) was found to be highly effective, affording endo-cycloadducts with high diastereomeric ratios and excellent enantioselectivity. mdpi.com

Substrate Structure : The electronic nature and steric bulk of the substituents on both the azomethine ylide and the dipolarophile influence the transition state geometry. Electron-withdrawing groups on the dipolarophile typically accelerate the reaction. ua.esnih.gov The inherent stereochemistry of the reactants can also direct the outcome. For example, using a chiral N-tert-butanesulfinylimine as a precursor allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.orgua.es

Transition State Effects : The syn/anti selectivity is ultimately determined by the relative energies of the competing transition states. Steric repulsion and favorable stereoelectronic interactions (e.g., orbital overlap) guide the cycloaddition through a preferred pathway. rsc.org In the cycloaddition of nitrones, the ratio of syn to anti adducts was interpreted based on a balance of these effects in the transition state. rsc.org

The following table presents data from a study on enantioselective 1,3-dipolar cycloadditions, showcasing the influence of the catalyst and substrate structure on the reaction outcome. mdpi.com

| Imino Ester Substituent (R) | Ligand | Silver Salt | Yield (%) | Diastereomeric Ratio (endo:exo) | ee (%) of endo isomer |

|---|---|---|---|---|---|

| Phenyl | (Sₐ,R,R)-Phosphoramidite 15 | AgClO₄ | 77 | 88:12 | 98 |

| 4-Methoxyphenyl | (Sₐ,R,R)-Phosphoramidite 15 | AgClO₄ | 75 | 90:10 | 99 |

| 4-Chlorophenyl | (Sₐ,R,R)-Phosphoramidite 15 | AgClO₄ | 79 | 89:11 | 99 |

| 2-Naphthyl | (Sₐ,R,R)-Phosphoramidite 15 | AgClO₄ | 70 | 86:14 | 98 |

This table summarizes the results of a silver-catalyzed 1,3-dipolar cycloaddition, demonstrating consistently high yields, endo-diastereoselectivity, and enantioselectivity across various aryl-substituted imino esters. mdpi.com

Epimerization and Stereochemical Stability of Chiral Centers

Once a chiral center is established, its stereochemical integrity must be maintained throughout subsequent synthetic steps. The C2 position of a pyrrolidine ring, being alpha to the nitrogen atom, can be susceptible to epimerization (inversion of stereochemistry) under certain conditions.

Conditions for Epimerization : The proton at the C2 position can be acidic enough to be removed by a strong base, leading to a planar carbanion or a related achiral intermediate. Reprotonation can then occur from either face, leading to racemization or epimerization. Studies have shown that treating a C2-substituted N-benzoyl pyrrolidine with a strong base like n-butyllithium (n-BuLi) can lead to the formation of the C2-epimer in moderate yield. nih.gov Similarly, enantioselective lithiation of N-Boc-pyrrolidine at the C2 position requires low temperatures to maintain the configurational stability of the lithiated intermediate. acs.org

Enhancing Stereochemical Stability : The stability of a chiral center can be influenced by various structural factors. The introduction of fluorine atoms onto the pyrrolidine ring, for example, can significantly enhance conformational stability through stereoelectronic effects, such as the gauche and anomeric effects. beilstein-journals.orgbeilstein-journals.orgnih.gov These effects can lock the ring into a specific pucker, making the chiral centers less prone to inversion. The choice of protecting groups on the nitrogen atom is also crucial. The N-Boc group is widely used because it can stabilize an adjacent lithiated center, but subsequent reactions may require transmetalation to a more configurationally stable organozinc species to be performed at higher temperatures. acs.org In other cases, reduction of functional groups must be carefully planned to avoid conditions that might cause epimerization of a nearby stereocenter. nih.gov

Conformational Analysis of this compound and its Derivatives in Catalytic Contexts

The catalytic prowess of this compound and its analogues is intrinsically linked to their three-dimensional structure. The conformational preferences of these molecules, both in their free state and when engaged in catalytic cycles, have been a subject of extensive investigation, primarily through computational modeling and spectroscopic techniques. These studies aim to elucidate the subtle interplay of steric and electronic factors that govern the catalyst's shape and, consequently, its ability to create a chiral environment for asymmetric transformations.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of these catalysts and their intermediates, such as enamines and iminium ions. chemicalbook.com These models have revealed that the relative energies of different conformers can be subtle, yet they play a crucial role in determining the dominant reaction pathway and the enantioselectivity of the final product. chemicalbook.com For the broader class of diarylprolinol silyl (B83357) ethers, it has been shown that the catalyst's conformation is key to shielding one face of the reactive intermediate, thereby directing the approach of the electrophile and controlling the formation of a specific stereoisomer. nih.govnih.gov

Spectroscopic Probes for Conformational Preferences

While computational models provide invaluable insights, experimental validation through spectroscopic methods is crucial for a comprehensive understanding of conformational preferences in solution, where most catalytic reactions occur. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive picture of a molecule's solid-state conformation. The crystal structure of a (2S)-2-(diarylmethyl)pyrrolidine derivative reveals the precise bond angles, bond lengths, and torsional angles, offering a static snapshot of a low-energy conformation. This information is invaluable for benchmarking computational models. Although a crystal structure for the specific title compound is not publicly documented, the structures of closely related diarylprolinol derivatives have been determined, providing insights into the general conformational features of this class of catalysts. nih.gov These structures typically show a pseudo-axial orientation of the diarylmethyl group on the pyrrolidine ring, which is believed to be a key feature for high enantioselectivity.

The table below summarizes the key spectroscopic techniques and their application in the conformational analysis of this compound and its derivatives.

| Spectroscopic Probe | Information Gained | Relevance to Catalysis |

| ¹H and ¹³C NMR | Provides information on the chemical environment of individual atoms, allowing for the identification of different isomers and the assessment of molecular symmetry. | Essential for routine characterization and to detect the formation of different diastereomeric intermediates in the catalytic cycle. |

| 2D NMR (COSY, HSQC) | Establishes connectivity between protons and carbons, aiding in the complete assignment of the NMR spectrum. | Crucial for the unambiguous identification of all atoms in the catalyst and its complexes with substrates. |

| 2D NMR (NOESY/ROESY) | Determines through-space proximity of nuclei, providing direct evidence of the preferred conformation in solution. | Allows for the experimental validation of computationally predicted low-energy conformations that are responsible for stereodifferentiation. |

| X-ray Crystallography | Provides a precise three-dimensional structure of the molecule in the solid state. | Offers a detailed snapshot of a stable conformation, which serves as a crucial reference point for computational and solution-phase studies. |

Correlation between Conformation and Catalytic Performance

The relationship between the conformation of a this compound-derived catalyst and its catalytic performance is a cornerstone of its rational design and optimization. The enantioselectivity and reactivity of these catalysts are directly governed by the shape of the catalytic pocket created by the specific arrangement of the pyrrolidine ring and its substituents.

Studies on the broader class of diarylprolinol silyl ether catalysts have established a clear link between the catalyst's conformation and the stereochemical outcome of various reactions. nih.govnih.gov The prevailing model suggests that the catalyst forms a transient enamine or iminium ion intermediate with the substrate. The bulky diarylmethyl group, locked in a specific conformation, effectively shields one of the two faces of this planar intermediate. Consequently, the incoming reagent can only approach from the less hindered face, leading to the preferential formation of one enantiomer.

The role of the tert-butyl group at the 3-position of the phenyl ring in this compound is particularly significant. This bulky substituent can exert a strong influence on the rotational freedom of the phenyl ring, further rigidifying the catalyst's conformation. This pre-organization of the catalytic pocket is believed to enhance the facial discrimination of the reactive intermediate, often leading to higher enantioselectivities compared to catalysts with less bulky or unsubstituted aryl groups.

The following table presents a hypothetical correlation between the conformational features of a this compound derivative and its expected catalytic performance in a model asymmetric reaction.

| Catalyst Conformation Feature | Predicted Impact on Reactivity | Predicted Impact on Enantioselectivity | Rationale |

| Pseudo-axial orientation of the diarylmethyl group | May slightly decrease reactivity due to steric hindrance. | High | This orientation creates a well-defined chiral pocket, effectively blocking one face of the reactive intermediate. |

| Restricted rotation of the 3-tert-butylphenyl group | Minimal impact on reactivity. | High to Excellent | The bulky tert-butyl group locks the phenyl ring in a specific orientation, enhancing the rigidity of the chiral pocket and improving facial discrimination. |

| Pyrrolidine ring pucker (e.g., envelope or twist) | Can influence the precise positioning of the catalytic amine. | Moderate to High | The ring pucker affects the overall shape of the catalyst and the orientation of the substituents, which in turn fine-tunes the stereochemical environment. |

| Flexible silyl ether group | Can influence catalyst solubility and stability. | Moderate | While not directly involved in the stereodifferentiation, the nature of the silyl group can indirectly affect catalyst performance by altering its physical properties. |

Applications of 2s 2 3 Tert Butylphenyl Pyrrolidine As a Chiral Building Block in Advanced Organic Synthesis

Integration into Complex Heterocyclic Frameworks and Polycyclic Structures

Synthesis of Pyrrolidine-Containing Natural Products and Analogues

No specific examples of natural products or their analogues synthesized using (2S)-2-(3-tert-butylphenyl)pyrrolidine were found in the reviewed literature.

Construction of Privileged Scaffolds for Chemical Probe Development

There are no published studies detailing the use of This compound for the construction of privileged scaffolds for chemical probe development.

Role in Asymmetric Total Synthesis Strategies

Enabling Stereoselective Access to Enantiopure Target Molecules

No literature was found that describes the application of This compound to enable stereoselective access to specific enantiopure target molecules.

Efficiency and Atom Economy in Multi-Step Syntheses

There are no reports analyzing the efficiency or atom economy of multi-step syntheses that employ This compound .

Future Directions and Research Challenges in Chiral Pyrrolidine Chemistry

Development of Novel Catalytic Systems for Enantioselective Pyrrolidine (B122466) Synthesis

The quest for the "perfect" catalyst—one that is highly efficient, selective, robust, and economical—remains a central theme in pyrrolidine chemistry. Current research is geared towards the rational design of catalysts that can handle more complex substrates and reactions with superior control.

Design of Next-Generation Organocatalysts and Ligands

The design of innovative organocatalysts is a crucial challenge in advancing enantioselective transformations. nih.gov The foundational structures of proline and its derivatives have been extensively modified to enhance catalytic efficiency and selectivity, especially for less reactive or sterically hindered substrates. nih.gov

A key strategy involves the development of bifunctional organocatalysts . These catalysts possess two distinct functional groups that act synergistically to activate both the nucleophile and the electrophile. For instance, pyrrolidinyl-camphor-containing catalysts have been designed to activate reactants through both enamine formation and hydrogen bonding, with the rigid camphor (B46023) backbone serving as a stereocontrolling element. nih.gov Similarly, bifunctional 4-pyrrolidinopyridines have been engineered as powerful Lewis base catalysts, incorporating a hydroxyl-functionalized pyrrolidine unit to control stereoselectivity via hydrogen bonding. acs.org The introduction of groups like trifluoromethanesulfonamide (B151150) (-NHTf) on the pyrrolidine scaffold has also been explored to provide effective hydrogen-bond-donating capabilities. nih.gov

Another prominent area is the design of C₂-symmetrical scaffolds . These molecules, which possess a twofold axis of rotation, are privileged structures in both metal catalysis and organocatalysis. nih.govacs.org C₂-symmetric 2,5-disubstituted pyrrolidines are of particular importance due to their widespread application as chiral auxiliaries and ligands. nih.govresearchgate.net Their symmetrical nature often imparts a high degree of stereocontrol. The synthesis of enantiomerically pure C₂-symmetric 4-(pyrrolidino)pyridine (PPY) derivatives, for example, has been pursued for their potential as nucleophilic catalysts in acylative kinetic resolutions. researchgate.net

The modification of the catalyst's steric and electronic properties is a continuous effort. Researchers create series of organocatalysts with varying substituents to fine-tune reactivity and selectivity for specific reactions, such as the Michael addition of aldehydes to nitroolefins. nih.gov Experimental data combined with computational studies, such as Density Functional Theory (DFT), have shown that even small changes, like the size of a tert-butyl group, can significantly impact the reaction rate and enantioselectivity. nih.gov This rational, iterative design process is expected to yield catalysts with unprecedented performance for a wide array of asymmetric transformations. acs.org

Merging Catalysis Modalities for Enhanced Selectivity and Efficiency

To access novel reactivity and overcome the limitations of single catalytic systems, chemists are increasingly merging different catalysis modes. This synergistic approach combines the advantages of distinct activation pathways to achieve transformations that are otherwise difficult or impossible.

A significant trend is the combination of organocatalysis with metal catalysis . For example, chiral gold(I) complexes featuring C₂-symmetric 2,5-diarylpyrrolidine ligands have been developed. nih.gov In these systems, the gold center activates alkynes, while the chiral pyrrolidine ligand controls the enantioselective folding of the substrate within the catalyst's binding pocket through non-covalent interactions. nih.gov Similarly, rhodium(II)-catalyzed C-H insertion reactions using specific donor-acceptor diazo precursors have been employed to create C₂-symmetrical pyrrolidines with high stereocontrol. nih.gov

Photoredox catalysis represents another frontier, allowing for the generation of radical intermediates under mild, light-driven conditions. acs.org Merging photoredox catalysis with organocatalysis or metal catalysis opens up new reaction pathways. For instance, a photoredox [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones has been developed for pyrrolidine synthesis, utilizing a "redox auxiliary" strategy to enable photoreductive activation without a traditional co-reductant. researchgate.net In a different approach, a photo-enzymatic cascade process combines a light-driven C-N cross-coupling reaction (using a dual Nickel/photocatalyst system) with a biocatalytic carbene transfer to achieve the enantioselective C(sp³)–H functionalization of pyrrolidines. rsc.org

Cascade reactions, which involve multiple bond-forming events in a single operation, are a powerful tool for building molecular complexity efficiently. Organocatalytic cascade reactions, such as aza-Michael/Michael sequences, provide straightforward access to highly functionalized chiral pyrrolidines from simple starting materials. researchgate.net These merged and tandem catalytic strategies are pivotal for expanding the synthetic utility of pyrrolidines, enabling the construction of complex architectures with high levels of control.

Exploration of Sustainable and Green Chemistry Methodologies in Pyrrolidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrrolidine synthesis, this translates into a focus on minimizing waste, avoiding hazardous substances, and utilizing renewable resources.

Solvent-Free Reactions and Use of Renewable Feedstocks